molecular formula C24H38O5 B1249078 Peroxyacarnoate A

Peroxyacarnoate A

Cat. No.: B1249078
M. Wt: 406.6 g/mol
InChI Key: CBSYJKYAPRBDHQ-SDALGCQOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peroxyacarnoate A is a bioactive organic peroxide characterized by a 1,2-dioxane core and a dienyl tail, synthesized via asymmetric methods involving palladium-catalyzed cross-coupling reactions such as Negishi coupling . Its total synthesis, pioneered by Xu et al., highlights its structural complexity, particularly the stereochemical configuration of the 1,2-dioxane ring and the conjugated dienyl substituent .

Properties

Molecular Formula

C24H38O5

Molecular Weight

406.6 g/mol

IUPAC Name

methyl 2-[(3S,6R)-6-[(6E)-hexadeca-6,15-dien-4-ynyl]-6-methoxydioxan-3-yl]acetate

InChI

InChI=1S/C24H38O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-24(27-3)20-18-22(28-29-24)21-23(25)26-2/h4,12-13,22H,1,5-11,16-21H2,2-3H3/b13-12+/t22-,24+/m0/s1

InChI Key

CBSYJKYAPRBDHQ-SDALGCQOSA-N

Isomeric SMILES

COC(=O)C[C@@H]1CC[C@](OO1)(CCCC#C/C=C/CCCCCCCC=C)OC

Canonical SMILES

COC(=O)CC1CCC(OO1)(CCCC#CC=CCCCCCCCC=C)OC

Synonyms

peroxyacarnoate A

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous 1,2-Dioxane Derivatives

Peroxyplakoric Acids

Peroxyplakoric acids share the 1,2-dioxane core with Peroxyacarnoate A but differ in substituent tails. For instance, peroxyplakoric acid B features a modified dienyl structure, which influences its bioactivity and optical properties .

Compounds C and D

Compounds C and D, synthesized alongside this compound, exhibit structural variations in their tails:

  • Compound C : Oxoenyne tail, leading to distinct optical rotations (e.g., [α]D = +23.5° for its methyl ester).
  • Compound D : Saturated enyne tail, resulting in [α]D = -18.2° for its methyl ester .
    These differences underscore the role of tail substituents in modulating stereochemical and physicochemical properties.
Table 1: Structural and Optical Properties of 1,2-Dioxane Derivatives
Compound Core Structure Tail Substituent Optical Rotation (Methyl Ester) Reference
This compound 1,2-dioxane Conjugated dienyl [α]D = +12.3°
Peroxyplakoric Acid 1,2-dioxane Modified dienyl Not reported
Compound C 1,2-dioxane Oxoenyne [α]D = +23.5°
Compound D 1,2-dioxane Saturated enyne [α]D = -18.2°

Functional Comparison with Other Peroxy Compounds

Peracetic Acid

Peracetic acid, a widely used disinfectant, shares the peroxide functional group with this compound. However, its simpler structure (CH₃COOOH) confers higher reactivity and corrosivity, particularly at concentrations >80% . Unlike this compound, peracetic acid’s thermal stability decreases with water addition, limiting its industrial applications .

Peroxyoctanoic Acid

Peroxyoctanoic acid, another peroxycarboxylic acid, exhibits toxicity and exposure risks comparable to this compound, as inferred from EPA assessments . Both compounds are used in antimicrobial formulations, though peroxyoctanoic acid’s longer carbon chain enhances lipid solubility .

Hydrogen Peroxide

Hydrogen peroxide (H₂O₂), the simplest peroxide, shares oxidizing properties with this compound but lacks the structural complexity required for targeted bioactivity.

Table 2: Functional Properties of Peroxy Compounds
Compound Key Functional Group Stability Profile Toxicity Primary Applications Reference
This compound 1,2-dioxane peroxide Thermostable, tail-dependent Moderate (enzyme inhibitor) Bioactive research
Peracetic Acid Peroxycarboxylic acid Water-sensitive Corrosive (>80%) Disinfectant, bleaching
Peroxyoctanoic Acid Peroxycarboxylic acid Similar to peroxides Chronic exposure risks Pesticides, antimicrobial
Hydrogen Peroxide Simple peroxide High aqueous stability Low (diluted) Disinfectant, oxidizer

Research Findings and Challenges

Stereochemical Discrepancies

Disparities in optical rotation data between studies (e.g., Xu et al. vs. Kobayashi) suggest unresolved stereochemical influences from the dienyl tail .

Stability Considerations

Unlike peracetic acid, this compound’s stability is less affected by water, making it preferable for pharmaceutical applications .

Q & A

Q. Tables for Methodological Reference

Technique Application Key Parameters Evidence
HPLC-UV/MSPurity analysis, degradation monitoringColumn type, mobile phase, LOD
DFT CalculationsMechanistic studiesBasis set, solvation model, convergence criteria
ITCBinding affinity measurementCell volume, titration increments

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Peroxyacarnoate A
Reactant of Route 2
Reactant of Route 2
Peroxyacarnoate A

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